molecular formula C21H19ClN2O4S B244001 N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No. B244001
M. Wt: 430.9 g/mol
InChI Key: YHVHDXLHHNVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug used in the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals and Onyx Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC).

Mechanism of Action

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce the expression of several genes involved in tumor growth and angiogenesis.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for use in lab experiments, including its specificity for several kinases involved in cancer growth and its ability to inhibit angiogenesis. However, it also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on Sorafenib, including the development of new formulations and delivery methods, the identification of new targets for Sorafenib, and the combination of Sorafenib with other drugs to improve its efficacy. Additionally, further research is needed to better understand the mechanisms of action of Sorafenib and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This compound is then reacted with 2-bromoacetophenone to form 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyacetophenone. The final step involves the reaction of this intermediate with 2-thiophenecarboxylic acid to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its anticancer properties and has been found to be effective against several types of cancer, including RCC, hepatocellular carcinoma (HCC), and thyroid cancer. It works by inhibiting the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and spread of cancer cells.

properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c1-13-10-14(22)5-8-17(13)28-12-20(25)23-15-6-7-16(18(11-15)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

YHVHDXLHHNVKGL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

Origin of Product

United States

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